
Methyl 5-(((6-propionamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(((6-propionamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate, commonly known as MPTF, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields, including medicine and agriculture. MPTF is a member of the pyridazine family and is synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of MPTF is not fully understood, but it is believed to act through several pathways. MPTF has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). MPTF has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MPTF has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPTF inhibits the growth of cancer cells and reduces inflammation. MPTF has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. In vivo studies have shown that MPTF reduces tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTF in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using MPTF in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving MPTF. One direction is to further study its potential as an anti-cancer agent and its mechanisms of action. Another direction is to study its potential as an anti-inflammatory and anti-oxidant agent. Additionally, further research is needed to determine the optimal dosage and administration of MPTF for therapeutic use. Finally, research is needed to determine the potential environmental impacts of using MPTF in agriculture.
Méthodes De Synthèse
The synthesis of MPTF involves the reaction of 2-furoic acid with propionyl chloride to form 2-propionylfuran-5-carboxylic acid. This compound is then reacted with thionyl chloride to form 2-propionylfuran-5-carbonyl chloride, which is further reacted with 6-amino-3-pyridazinecarboxamide to form MPTF.
Applications De Recherche Scientifique
MPTF has shown potential for use in various scientific research fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, MPTF has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, MPTF has been studied for its potential as an anti-inflammatory and anti-oxidant agent. In agriculture, MPTF has been studied for its potential as a plant growth regulator.
Propriétés
IUPAC Name |
methyl 5-[[6-(propanoylamino)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-12(18)15-11-6-7-13(17-16-11)22-8-9-4-5-10(21-9)14(19)20-2/h4-7H,3,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZKTBKURMFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((6-propionamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2975185.png)
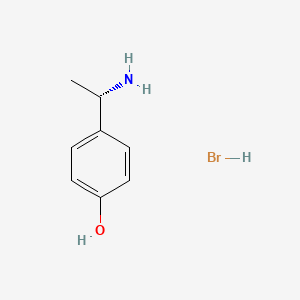

![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)
![7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2975192.png)
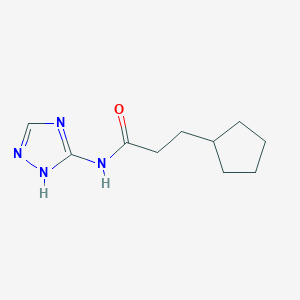
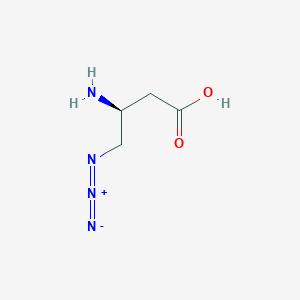
![N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2975196.png)
![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)
![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)
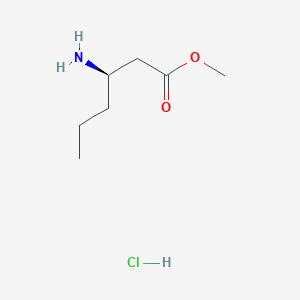
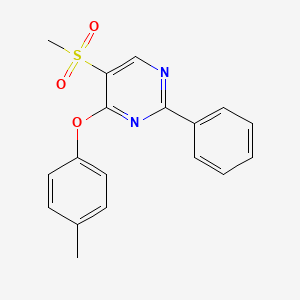
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)